N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide
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Overview
Description
N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide is a complex organic compound characterized by its quinoxaline core, substituted with phenyl groups and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil. The resulting quinoxaline is then subjected to further functionalization.
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Formation of Quinoxaline Core
Reactants: o-phenylenediamine and benzil.
Conditions: Reflux in ethanol or acetic acid.
Product: Quinoxaline.
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Phenyl Substitution
Reactants: Quinoxaline and phenylboronic acid.
Conditions: Palladium-catalyzed Suzuki coupling reaction.
Product: 2,3,6-triphenylquinoxaline.
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Amidation
Reactants: 2,3,6-triphenylquinoxaline and prop-2-en-1-ylamine.
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the quinoxaline core.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents.
Products: Reduced forms of the quinoxaline or phenyl groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Scientific Research Applications
Chemistry
In chemistry, N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include its use as an anti-cancer agent, given the quinoxaline core’s known activity against certain cancer cell lines. Further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,3,6-triphenylquinoxaline: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
N-phenylquinoxaline-6-carboxamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide stands out due to its combination of phenyl and prop-2-en-1-yl groups, which confer unique chemical and physical properties. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C30H23N3O |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N,2,3-triphenyl-N-prop-2-enylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C30H23N3O/c1-2-20-33(25-16-10-5-11-17-25)30(34)24-18-19-26-27(21-24)32-29(23-14-8-4-9-15-23)28(31-26)22-12-6-3-7-13-22/h2-19,21H,1,20H2 |
InChI Key |
GYEQHYOKYJAKJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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